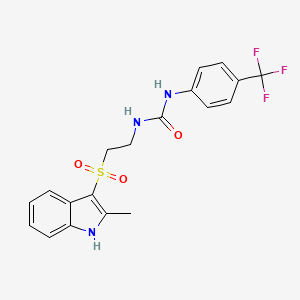

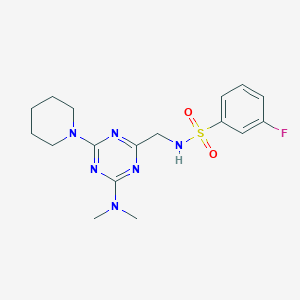

2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with a nitrophenyl group, such as 2-Nitrophenyl octyl ether, are often used as organic solvents, mainly as plasticizers and charge transferring liquids that can be used in electrochemical devices . They have low water solubility and a high molar volume with a relative permittivity .

Synthesis Analysis

The synthesis of nitrophenyl compounds often involves nitration of the corresponding phenyl compound . For example, 2-nitrophenylacetic acid can be prepared by the nitration of phenylacetic acid .Molecular Structure Analysis

The molecular structure of nitrophenyl compounds can be analyzed using techniques such as NMR spectroscopy . For example, a calculation analysis on the molecular structure and energy of 4-methyl-3-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido]benzoic acid was carried out with the 6-311G (d,p) basis set by the DFT/RB3LYP method .Chemical Reactions Analysis

Nitrophenyl compounds can undergo various chemical reactions. For instance, 2-nitrophenylacetic acid can be used as a protecting group for primary alcohols . It is also a precursor for many heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of nitrophenyl compounds can be determined using various techniques. For instance, the water solubility, molar volume, and relative permittivity of 2-Nitrophenyl octyl ether were determined .Applications De Recherche Scientifique

Biomedicine: Targeted Drug Delivery Systems

“2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one” has been explored for its potential in creating photo-responsive drug delivery systems . These systems can encapsulate chemotherapeutic drugs and release them in a controlled manner upon exposure to light. This targeted approach aims to minimize side effects and improve the efficacy of cancer treatments.

Materials Science: Photo-Responsive Polymers

In materials science, this compound is utilized to develop photo-responsive polymers . These polymers can change their properties when exposed to light, making them useful for various applications, including smart coatings and environmentally responsive materials.

Analytical Chemistry: Chromatography and Spectroscopy

The compound’s derivatives serve as vital components in analytical chemistry, particularly in chromatography and spectroscopy methods. They are used to enhance the detection and quantification of various substances, thereby improving the accuracy of analytical results .

Environmental Science: Ion-Selective Electrodes

Environmental applications include the use of “2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one” derivatives in the construction of ion-selective electrodes . These electrodes are crucial for monitoring environmental pollutants and ensuring water quality.

Pharmacology: Inhibitors and Therapeutic Agents

Pharmacologically, the compound’s framework is being studied for its role in the development of inhibitors that can disrupt harmful bacterial communication pathways, potentially leading to new antibacterial treatments .

Organic Synthesis: Amide Bond Formation

Lastly, in organic synthesis, the compound is instrumental in the formation of amide bonds, a fundamental process for creating a wide range of organic molecules, including pharmaceuticals . This application underscores the compound’s versatility and importance in synthetic chemistry.

Mécanisme D'action

Target of Action

The primary target of 2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which is a mechanism that allows bacteria to behave collectively rather than as individuals .

Mode of Action

2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one interacts with its target, PqsD, by inhibiting its function . This compound has been shown to display anti-biofilm activity and a tight-binding mode of action . By inhibiting PqsD, it disrupts the QS system, thereby affecting the collective behavior of the bacteria .

Biochemical Pathways

The inhibition of PqsD affects the production of signal molecules in Pseudomonas aeruginosa, specifically the molecules HHQ and PQS . These molecules are part of the QS system and play a role in population-wide changes in gene expression . By disrupting their production, the compound affects the bacteria’s ability to coordinate their behavior and virulence .

Pharmacokinetics

The compound’s interaction with its target suggests a potent inhibitory effect, indicating a high degree of bioavailability

Result of Action

The result of the action of 2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is a disruption of the QS system in Pseudomonas aeruginosa . This leads to a decrease in the production of signal molecules and a reduction in the bacteria’s ability to form biofilms . Biofilms are a key reason for bacterial resistance against conventional antibiotics, so this compound’s anti-biofilm activity could have significant implications for the treatment of bacterial infections .

Orientations Futures

Research on nitrophenyl compounds is ongoing, with potential applications in various fields. For instance, compounds based on a (2-nitrophenyl)methanol scaffold have shown promise as inhibitors of PqsD, a key enzyme in Pseudomonas aeruginosa, offering new perspectives towards the application of PqsD inhibitors as anti-infectives .

Propriétés

IUPAC Name |

2-(2-nitrophenyl)-2,3-dihydro-1,3-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-13-10-6-2-4-8-12(10)20-14(15-13)9-5-1-3-7-11(9)16(18)19/h1-8,14H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZXSLSWFREWHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2NC(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2875389.png)

![4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2875393.png)

![2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2875395.png)

![4-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2875397.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2875399.png)

![3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B2875401.png)

![2-Methyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2875402.png)

![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B2875405.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2875411.png)